molecular formula C17H19NO5S B2831939 4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-55-0

4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2831939
CAS RN: 1798491-55-0
M. Wt: 349.4
InChI Key: IDMDDMMQCHECJA-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors. The structure–activity relationship (SAR) of the studied compounds can be investigated to understand these influences .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the introduction of heteroatomic fragments in these molecules .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed efficient methods for synthesizing pyran derivatives, highlighting the importance of such compounds in medicinal chemistry. For example, microwave-assisted synthesis has been utilized for creating polysubstituted 4H-pyran derivatives, demonstrating rapid, efficient methods with high yields. These methods are crucial for developing compounds with potential anticancer activities, as seen in the work of S. Hadiyal et al. (2020), where certain synthesized compounds showed potency against various cancer cell lines (Hadiyal et al., 2020).

Biological Activities

The exploration of biological activities is a significant area of research for compounds with a pyrrolidinyl or pyranone core. For instance, the design and synthesis of novel pyrazolo[1,5-a]pyrimidine compounds incorporating phenylsulfonyl groups have shown promising antimicrobial properties. These findings suggest the potential of such derivatives in combating microbial resistance, as demonstrated by Amani M. R. Alsaedi et al. (2019), who found that derivatives with sulfone groups exhibited significant antibacterial and antifungal activities (Alsaedi et al., 2019).

Potential Therapeutic Applications

The pursuit of therapeutic applications for pyran and pyrrolidine derivatives extends to various fields, including the development of new antimicrobial agents and potential treatments for cognitive disorders. For example, PF-04447943, a compound with a pyrrolidinyl group, has been identified as a selective PDE9A inhibitor with potential for treating cognitive disorders, showcasing the therapeutic relevance of such structural motifs in neuroscience (Verhoest et al., 2012).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, some 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) .

Future Directions

The development of new pyrrolidine compounds with different biological profiles is an active area of research . The design and synthesis of novel pyrrolidine derivatives could potentially lead to the discovery of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-(1-benzylsulfonylpyrrolidin-3-yl)oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-9-16(10-17(19)22-13)23-15-7-8-18(11-15)24(20,21)12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMDDMMQCHECJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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